molecular formula C18H19N5O3S B2398749 Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 896292-92-5

Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2398749
CAS RN: 896292-92-5
M. Wt: 385.44
InChI Key: YTQARPCDPGABEM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, which share structural motifs with the compound of interest, has highlighted the role of hydrogen bonding in creating supramolecular structures ranging from one to three dimensions. These structures demonstrate the significance of specific substituent groups in dictating the dimensionality and type of hydrogen-bonded assemblies formed, offering insights into the design of molecular architectures with potential applications in material science and crystal engineering (Portilla et al., 2007).

Cyclization and Pharmacological Properties

Another study explored the cyclization of thiosemicarbazides to form triazole and thiadiazole derivatives, investigating their pharmacological properties. This research underscores the synthetic versatility of triazole compounds and their potential as pharmacologically active agents, suggesting avenues for the development of new therapeutic agents (Maliszewska-Guz et al., 2005).

Antitumor Activity

Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains were synthesized and evaluated for their antitumor activity. These compounds illustrate the application of triazole derivatives in designing new antitumor agents, highlighting the potential of integrating triazole functionalities for therapeutic purposes (Hu et al., 2008).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents further demonstrate the broad applicability of compounds with triazole and related heterocyclic moieties. These studies provide a basis for the development of novel antimicrobial compounds, underscoring the relevance of structural diversity in addressing resistance issues (Desai et al., 2007).

Molecular Docking Study

A molecular docking study of a similar compound involving FT-IR, FT-Raman spectroscopy, and molecular docking reveals insights into the molecule's stability, electrostatic potential, and potential inhibitory activity. This research illustrates the importance of computational studies in predicting the biological activity and interaction mechanisms of new compounds (El-Azab et al., 2016).

properties

IUPAC Name

methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-15-20-21-18(23(15)22-10-4-5-11-22)27-12-16(24)19-14-8-6-13(7-9-14)17(25)26-2/h4-11H,3,12H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQARPCDPGABEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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